Cas no 59866-06-7 (4-chlorotetrazolo1,5-aquinoxaline)

4-chlorotetrazolo1,5-aquinoxaline structure
59866-06-7 structure
商品名:4-chlorotetrazolo1,5-aquinoxaline
CAS番号:59866-06-7
MF:C8H4N5Cl
メガワット:205.60386
CID:337018
PubChem ID:313636

4-chlorotetrazolo1,5-aquinoxaline 化学的及び物理的性質

名前と識別子

    • Tetrazolo[1,5-a]quinoxaline, 4-chloro-
    • 4-CHLOROTETRAZOLO[1,5-A]QUINOXALINE
    • 4-Chloro-tetrazolo[1,5-a]quinoxaline
    • 4-Chlortetrazolo< 1,5-a> chinoxalin
    • 4-Chlortetrazolo< 1.5-c> chinoxalin
    • AC1L7NVT
    • BBL006235
    • CTK1E6312
    • NSC228175
    • ST4108932
    • STK728451
    • AKOS000435815
    • 4-CHLORO[1,2,3,4]TETRAAZOLO[1,5-A]QUINOXALINE
    • A923600
    • C91324
    • SCHEMBL7623370
    • DTXSID10310581
    • EN300-385205
    • 59866-06-7
    • NSC-228175
    • 4-CHLORO-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALINE
    • 10.14272/KOWYBYDSUFDMGG-UHFFFAOYSA-N.1
    • CL-97735
    • doi:10.14272/KOWYBYDSUFDMGG-UHFFFAOYSA-N.1
    • NSC 228175
    • 4-Chlorotetrazolo(1,5-a)quinoxaline
    • CS-0119921
    • MFCD05717322
    • DS-012477
    • 4-chlorotetrazolo1,5-aquinoxaline
    • MDL: MFCD05717322
    • インチ: InChI=1S/C8H4ClN5/c9-7-8-11-12-13-14(8)6-4-2-1-3-5(6)10-7/h1-4H
    • InChIKey: KOWYBYDSUFDMGG-UHFFFAOYSA-N
    • ほほえんだ: ClC1=NC2=C(N3C1=NN=N3)C=CC=C2

計算された属性

  • せいみつぶんしりょう: 205.01572
  • どういたいしつりょう: 205.0155228g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 226
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • PSA: 55.97
  • LogP: 1.32590

4-chlorotetrazolo1,5-aquinoxaline セキュリティ情報

  • ちょぞうじょうけん:(BD417984)

4-chlorotetrazolo1,5-aquinoxaline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C612135-10mg
4-chlorotetrazolo[1,5-a]quinoxaline
59866-06-7
10mg
$ 50.00 2022-06-06
Apollo Scientific
OR301213-250mg
4-Chlorotetrazolo[1,5-a]quinoxaline
59866-06-7 95%
250mg
£200.00 2024-05-25
TRC
C612135-100mg
4-chlorotetrazolo[1,5-a]quinoxaline
59866-06-7
100mg
$ 320.00 2022-06-06
Ambeed
A238236-1g
4-Chlorotetrazolo[1,5-a]quinoxaline
59866-06-7 95 %
1g
$495.00 2021-07-07
Apollo Scientific
OR301213-1g
4-Chlorotetrazolo[1,5-a]quinoxaline
59866-06-7 95%
1g
£495.00 2024-05-25
Chemenu
CM221224-1g
4-Chlorotetrazolo[1,5-a]quinoxaline
59866-06-7 95%
1g
$463 2021-08-04
Enamine
EN300-385205-10.0g
4-chloro-[1,2,3,4]tetrazolo[1,5-a]quinoxaline
59866-06-7 95%
10.0g
$2654.0 2024-06-05
Enamine
EN300-385205-0.1g
4-chloro-[1,2,3,4]tetrazolo[1,5-a]quinoxaline
59866-06-7 95%
0.1g
$113.0 2024-06-05
Enamine
EN300-385205-0.25g
4-chloro-[1,2,3,4]tetrazolo[1,5-a]quinoxaline
59866-06-7 95%
0.25g
$162.0 2024-06-05
Enamine
EN300-385205-2.5g
4-chloro-[1,2,3,4]tetrazolo[1,5-a]quinoxaline
59866-06-7 95%
2.5g
$689.0 2024-06-05

4-chlorotetrazolo1,5-aquinoxaline 関連文献

Related Articles

4-chlorotetrazolo1,5-aquinoxalineに関する追加情報

Exploring Tetrazolo[1,5-a]quinoxaline, 4-chloro- (CAS No. 59866-06-7): Properties, Applications, and Research Insights

Tetrazolo[1,5-a]quinoxaline, 4-chloro- (CAS No. 59866-06-7) is a heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its unique tetrazolo-quinoxaline backbone, serves as a critical intermediate in the synthesis of various bioactive molecules. Researchers are particularly interested in its structural versatility, which allows for modifications leading to novel compounds with potential therapeutic applications.

The molecular structure of 4-chloro-tetrazolo[1,5-a]quinoxaline features a fused ring system combining a quinoxaline moiety with a tetrazole group. This combination imparts distinct electronic properties, making it valuable in medicinal chemistry and drug discovery. Recent studies highlight its role in developing kinase inhibitors and antimicrobial agents, aligning with the growing demand for new treatments against resistant pathogens.

In the context of AI-driven drug discovery, Tetrazolo[1,5-a]quinoxaline derivatives are increasingly explored via computational models to predict their binding affinities and pharmacokinetic profiles. This approach accelerates the identification of promising candidates, addressing the need for faster and cost-effective pharmaceutical R&D. The 4-chloro substitution further enhances reactivity, enabling selective functionalization for targeted applications.

Beyond pharmaceuticals, CAS 59866-06-7 finds utility in material science, particularly in designing organic semiconductors and fluorescent probes. Its conjugated system facilitates electron delocalization, a property leveraged in optoelectronic devices. With the rise of green chemistry, researchers are also investigating eco-friendly synthesis routes for this compound to minimize environmental impact.

The market for tetrazolo-quinoxaline derivatives is expanding, driven by their versatility and the surge in precision medicine initiatives. Analysts note increased patent filings related to this scaffold, underscoring its commercial potential. For laboratories and manufacturers, sourcing high-purity Tetrazolo[1,5-a]quinoxaline, 4-chloro- remains a priority to ensure consistent research outcomes.

Frequently asked questions about 59866-06-7 include its solubility profile (typically in polar aprotic solvents like DMSO), stability under ambient conditions, and recommended storage practices (e.g., desiccated, away from light). These practical insights are crucial for handling and experimental reproducibility.

In summary, 4-chloro-tetrazolo[1,5-a]quinoxaline exemplifies the intersection of innovation and utility in modern chemistry. Its multifaceted applications—from drug development to advanced materials—position it as a compound of enduring relevance. As interdisciplinary research grows, so too will the discoveries enabled by this molecular framework.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:59866-06-7)4-chlorotetrazolo1,5-aquinoxaline
A923600
清らかである:99%/99%
はかる:250mg/1g
価格 ($):178.0/319.0